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Compound of Interest

Compound Name: Volasertib

Cat. No.: B10761796 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the efficacy of Volasertib and Azacitidine combination therapy against

their use as monotherapies and other alternatives. The information is supported by

experimental data from clinical trials, with a focus on Acute Myeloid Leukemia (AML) and

Myelodysplastic Syndromes (MDS).

Executive Summary
The combination of Volasertib, a Polo-like kinase 1 (PLK1) inhibitor, and Azacitidine, a DNA

methyltransferase inhibitor, has been investigated as a potential therapeutic strategy for

myeloid malignancies. Preclinical studies have suggested synergistic effects, and early-phase

clinical trials have shown preliminary activity. However, the development of this combination

has been hampered by the premature termination of key clinical trials. This guide synthesizes

the available efficacy data, details the experimental protocols of pivotal studies, and visualizes

the underlying mechanisms of action to provide a comprehensive resource for the research

community.

Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data from clinical trials to facilitate a clear

comparison of the different therapeutic approaches.
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Table 1: Efficacy of Volasertib and Azacitidine Combination Therapy in MDS/CMML

Clinical Trial Patient Population Treatment Regimen
Objective
Response Rate
(ORR)

NCT01957644 (Phase

I)[1]

Intermediate-2 or

high-risk MDS or

CMML

Volasertib (250-350

mg, Days 1 & 15) +

Azacitidine (75 mg/m²,

Days 1-7) of a 28-day

cycle

25%

NCT02201329 (Phase

I)[1]

Intermediate-2 or

high-risk MDS or

CMML

Volasertib (200-300

mg, Days 1 & 15) +

Azacitidine (75 mg/m²,

Days 1-7) of a 28-day

cycle

40%

Table 2: Efficacy of Volasertib Monotherapy and in Combination with Low-Dose Cytarabine

(LDAC) in AML
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Clinical
Trial

Patient
Population

Treatment
Regimen

Complete
Remission
(CR) / CR
with
Incomplete
Blood
Count
Recovery
(CRi)

Median
Overall
Survival
(OS)

Median
Event-Free
Survival
(EFS)

Phase I/II

(Monotherapy

Arm)[2][3]

Relapsed/Ref

ractory AML

Volasertib

(≥350 mg)

25% (4/16

patients with

CRi)

Not Reported Not Reported

Phase I

(Japanese

Patients)[4]

Relapsed/Ref

ractory AML

Volasertib

(350-450 mg)

31.6% (6/19

patients with

CR/CRi)

Not Reported Not Reported

Phase II

(Combination

Arm)

Untreated

AML

(ineligible for

intensive

therapy)

Volasertib +

LDAC
31.0% 8.0 months 5.6 months

Phase II

(Control Arm)

Untreated

AML

(ineligible for

intensive

therapy)

LDAC alone 13.3% 5.2 months 2.3 months

Table 3: Efficacy of Azacitidine Monotherapy in AML and High-Risk MDS/CMML
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Study Patient Population Treatment Regimen
Key Efficacy
Outcomes

Retrospective

Study[5]

Elderly AML (unfit for

intensive

chemotherapy)

Azacitidine (100 mg

daily, Days 1-7) of a

28-day cycle

Median OS: 13.2

months; 3-year OS

rate: 30.3%

SWOG S1117 (Phase

II)[4]

Higher-risk MDS or

CMML

Azacitidine (75 mg/m²,

Days 1-7) of a 28-day

cycle

ORR: ~38-55%;

Median OS: 15-17

months

Systematic Review &

Meta-analysis[6]

Treatment-naïve,

higher-risk MDS

Azacitidine

monotherapy

Pooled ORR: 44-55%;

Pooled CR rate: 16%;

Pooled median OS:

16.4 months

Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting the efficacy data.

Volasertib and Azacitidine Combination Therapy
(NCT01957644)

Study Design: A Phase I, open-label, dose-escalation trial.[7]

Patient Population: Adult patients with previously untreated, intermediate-2 or high-risk

Myelodysplastic Syndrome (MDS) or Chronic Myelomonocytic Leukemia (CMML) who were

not eligible for hematopoietic stem cell transplantation.[7]

Treatment Protocol:

Volasertib was administered as an intravenous infusion on Days 1 and 15 of a 28-day

cycle, with dose escalation from 250 mg to 350 mg.[1]

Azacitidine was administered subcutaneously at a dose of 75 mg/m² daily for 7 days (Days

1-7) of each 28-day cycle.[1]
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Primary Outcome Measures: To determine the maximum tolerated dose (MTD) of Volasertib
in combination with Azacitidine.[7]

Secondary Outcome Measures: Preliminary efficacy, including overall response rate (ORR).

[1]

Volasertib Monotherapy in AML (Phase I/II)
Study Design: A Phase I/II, open-label study.[2]

Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia (AML) who

were considered ineligible for intensive salvage treatment.[2]

Treatment Protocol: Volasertib was administered as an intravenous infusion. In the

monotherapy arm, doses were escalated, with anti-leukemic activity observed at doses of

≥350 mg.[2][3]

Primary Outcome Measures: To determine the MTD of Volasertib monotherapy.[2]

Secondary Outcome Measures: Anti-leukemic activity, including complete remission (CR)

and CR with incomplete blood count recovery (CRi).[2]

Azacitidine Monotherapy in Elderly AML
Study Design: A retrospective analysis.[5]

Patient Population: Elderly patients (age 56-82) with AML who were unfit for intensive

chemotherapy.[5]

Treatment Protocol: Patients received a flat dose of 100 mg of Azacitidine subcutaneously

daily for 7 days in a 28-day cycle.[5]

Primary Outcome Measures: Overall survival (OS), median survival, and treatment response.

[5]

Mandatory Visualization
Signaling Pathways
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The following diagrams illustrate the mechanisms of action of Volasertib and Azacitidine.
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Figure 1. Volasertib inhibits PLK1, leading to mitotic arrest and apoptosis.
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Figure 2. Azacitidine inhibits DNMT, leading to DNA hypomethylation.

Experimental Workflow
The diagram below outlines a typical workflow for the Phase I clinical trials of Volasertib and

Azacitidine combination therapy.

Patient Screening
(Inclusion/Exclusion Criteria)

Patient Enrollment
& Informed Consent

Baseline Assessment
(BM Biopsy, Bloodwork, etc.)

Treatment Cycle (28 days)
Volasertib (Days 1, 15)
Azacitidine (Days 1-7)

Safety & Tolerability Monitoring
(Adverse Events, DLTs)

Response Assessment
(IWG Criteria)

Continue Treatment
(in absence of progression
or unacceptable toxicity)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10761796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 3. Workflow of the Volasertib + Azacitidine Phase I trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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